molecular formula C12H8ClFN2O B5494445 2-chloro-4-fluoro-N-2-pyridinylbenzamide

2-chloro-4-fluoro-N-2-pyridinylbenzamide

Cat. No. B5494445
M. Wt: 250.65 g/mol
InChI Key: FNGYTTZENQKBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-2-pyridinylbenzamide, commonly known as CFNPB, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic molecule that has been studied for its potential applications in various fields of scientific research. CFNPB has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of CFNPB is not fully understood. However, it has been proposed that CFNPB exerts its biological activities by modulating the activity of various enzymes and receptors in the body. CFNPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CFNPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CFNPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. CFNPB has also been found to reduce pain and inflammation in animal models of arthritis. In addition, CFNPB has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

CFNPB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. CFNPB has also been found to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, CFNPB has some limitations for use in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CFNPB. One area of interest is the development of CFNPB analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of CFNPB as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of CFNPB and to determine its safety and efficacy in humans.

Synthesis Methods

CFNPB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloro-4-fluoroaniline with 2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product, CFNPB.

Scientific Research Applications

CFNPB has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. CFNPB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for Parkinson's disease.

properties

IUPAC Name

2-chloro-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGYTTZENQKBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide

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